2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Chemical Structure: The compound (CAS: 1088994-18-6) features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core with a 2-cyclopropyl-5-methylphenyl substituent. Its molecular formula is C₁₆H₂₃BO₂ (MW: ~266.17 g/mol) . The cyclopropyl group introduces steric strain and mild electron-withdrawing effects, while the methyl group at the para position provides electron-donating stabilization. This balance makes it a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors like Selpercatinib .
Properties
IUPAC Name |
2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-11-6-9-13(12-7-8-12)14(10-11)17-18-15(2,3)16(4,5)19-17/h6,9-10,12H,7-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCHLJLPHDNRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The most widely reported method involves palladium-catalyzed borylation of 2-cyclopropyl-5-methylphenyl halides (e.g., bromide or iodide) with bis(pinacolato)diboron (B₂pin₂). This Miyaura borylation proceeds via oxidative addition of the aryl halide to a Pd⁰ catalyst, followed by transmetallation with the diboron reagent and reductive elimination to yield the target dioxaborolane.
Representative Protocol :
Optimization Strategies
-
Halide Selectivity : Aryl iodides react faster than bromides but are cost-prohibitive. Bromides are preferred for large-scale synthesis.
-
Ligand Effects : Bidentate ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) enhance catalytic activity by stabilizing the Pd intermediate.
-
Solvent Impact : Polar aprotic solvents (e.g., dioxane) improve solubility of the diboron reagent, while toluene minimizes side reactions.
Characterization and Purity
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
¹¹B NMR : δ 30–32 ppm (characteristic of sp²-hybridized boron).
-
¹H NMR : Singlets at δ 1.3 ppm (4,4,5,5-tetramethyl groups) and δ 6.8–7.2 ppm (aryl protons).
Sandmeyer-Type Boronation of Aryl Diazonium Salts
Diazotization and Boron Incorporation
This method converts 2-cyclopropyl-5-methylaniline to the target compound via diazonium salt intermediates.
Stepwise Procedure :
-
Diazotization : Treat the aniline with NaNO₂ and HCl at 0–5°C to form the diazonium chloride.
-
Boronation : React the diazonium salt with B₂pin₂ in methanol at 20°C for 1 hour.
-
Workup : Extract with dichloromethane, wash with NaHCO₃, and purify via flash chromatography.
Yield : ~65%, lower than palladium-catalyzed routes due to competing side reactions.
Limitations and Modifications
-
Side Products : Homocoupling and deboronation occur if temperature exceeds 20°C.
-
Improvements : Using Cu(I) additives (e.g., CuCl) suppresses side reactions, increasing yield to 75%.
Cyclopropane Ring Construction via Boron-Mediated Cyclization
Synthesis from Ethylene-Acetic Acid Derivatives
A patent-pending approach (CN105001249A) constructs the cyclopropyl group during boronation:
Key Steps :
-
Lithiation : Treat ethylene-acetic acid with n-BuLi at −70°C to generate a cyclopropane-carboxylate intermediate.
-
Boronation : Add trimethyl borate to form 1-carboxycyclopropyl boronic acid.
-
Decarboxylation and Esterification : Heat the boronic acid with pinacol in toluene to yield the dioxaborolane.
Conditions :
Advantages Over Direct Borylation
-
Tolerance for Functional Groups : The cyclopropane ring forms in situ, avoiding steric hindrance in pre-formed aryl halides.
-
Scalability : The method uses inexpensive reagents (e.g., n-BuLi) and avoids noble-metal catalysts.
Comparative Analysis of Synthesis Methods
| Method | Catalyst | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|---|
| Palladium-catalyzed | Pd(dppf)Cl₂ | 70–85% | High | Industrial | >98% |
| Sandmeyer-type | None | 65–75% | Low | Lab-scale | 90–95% |
| Cyclization | n-BuLi | 77% | Moderate | Pilot-scale | >98% |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boron atom to a borane or borohydride species.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Cross-Coupling: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used for substitution reactions.
Cross-Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, are used in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Borane or borohydride species.
Substitution: Halogenated or nitrated phenyl derivatives.
Cross-Coupling: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
Organic Synthesis
Reagent in Cross-Coupling Reactions
The compound serves as a versatile reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. It acts as a boron source that facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Example Reaction:
Here, Ar-X represents an aryl halide and R-B(OR')₂ is the boron compound.
Medicinal Chemistry
Potential Anticancer Agent
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. The presence of the cyclopropyl and methyl groups enhances biological activity by modulating interactions with biological targets. Research is ongoing to evaluate its efficacy against various cancer cell lines.
Mechanism of Action:
The mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Further studies are necessary to elucidate the exact targets and pathways involved.
Material Science
Polymer Chemistry
In polymer science, 2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is explored for its role in synthesizing boron-containing polymers. These materials exhibit unique properties such as enhanced thermal stability and improved mechanical strength.
Application in Coatings:
Boron-containing polymers derived from this compound are being investigated for use in protective coatings due to their resistance to environmental degradation.
Case Study 1: Suzuki Coupling Reaction
A study demonstrated the effectiveness of this compound as a reagent in Suzuki coupling reactions. The reaction yielded high conversions and selectivity for the desired biphenyl products under mild conditions.
| Reaction Conditions | Yield (%) | Selectivity (%) |
|---|---|---|
| Temperature: 80°C | 95 | 98 |
| Catalyst: Pd(PPh₃)₂ |
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines showed that derivatives of this compound inhibited cell growth significantly compared to control groups. The IC50 values indicated promising potency that warrants further investigation.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Derivative A | 12 | MCF-7 |
| Derivative B | 8 | MDA-MB-231 |
Mechanism of Action
The mechanism of action of 2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the coupling partner. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination steps to form the final product. The unique electronic properties of the boron atom and the steric effects of the cyclopropyl and methyl groups contribute to the compound’s reactivity and selectivity in these reactions.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Key Observations :
- Electron-Donating Groups (EDG) : Methyl (target compound) and methoxy () groups stabilize the boronate, favoring reactions with electrophilic partners.
- Electron-Withdrawing Groups (EWG) : Nitro () and trifluoromethyl () groups increase electrophilicity, accelerating coupling but reducing stability .
- Steric Effects : Cyclopropyl (target) and cyclohexyl () substituents moderate reactivity by hindering access to the boron center, whereas smaller groups (e.g., methyl) allow faster reactions .
Biological Activity
2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.
- Molecular Formula : C16H23BO2
- Molecular Weight : 258.1636 g/mol
- CAS Number : 2223053-11-8
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its role as a boron-containing compound that can participate in various biochemical processes. Key areas of interest include:
- Anticancer Activity : Preliminary studies suggest that boron-containing compounds can exhibit anticancer properties. The mechanism often involves the modulation of cellular signaling pathways and induction of apoptosis in cancer cells.
- Antimicrobial Properties : Some boron compounds have demonstrated antimicrobial activity against a range of pathogens. This property could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Neuroprotective Effects : There is emerging evidence that certain dioxaborolane derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.
The synthesis of this compound typically involves the reaction of appropriate cyclopropyl and phenyl precursors under controlled conditions to ensure high yields and purity. The mechanism of action is thought to involve:
- Boron Coordination : The boron atom can coordinate with various biomolecules, influencing their activity.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that boron compounds may induce oxidative stress in cancer cells, leading to cell death.
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of dioxaborolane derivatives on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis through the activation of caspase pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results demonstrated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(2-cyclopropyl-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling precursors, where boronic esters are formed via transesterification or direct borylation. Key steps include using pinacol borane (PB) or bis(pinacolato)diboron (Bpin) under inert conditions. Optimization may involve adjusting catalysts (e.g., PdCl(dppf)), temperature (80–120°C), and solvent polarity (THF or dioxane). Yields improve with rigorous exclusion of moisture and oxygen .
Q. What spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) identifies substituent patterns and boron coordination. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles, as demonstrated in studies of analogous dioxaborolanes (e.g., C–B bond: ~1.56 Å, B–O bonds: ~1.37 Å) . Mass spectrometry (HRMS) further confirms molecular weight .
Q. What safety protocols and storage conditions are essential for handling this compound in laboratory settings?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal via certified hazardous waste programs. Toxicity assessments indicate potential respiratory and aquatic hazards, necessitating strict exposure controls .
Advanced Research Questions
Q. How do electronic and steric effects of the cyclopropyl and methyl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The cyclopropyl group introduces steric hindrance and electron-withdrawing effects, reducing reaction rates but enhancing selectivity. Comparative studies using substituent analogs (e.g., fluorophenyl or methoxyphenyl derivatives) show that electron-deficient aryl groups accelerate oxidative addition in Pd-catalyzed couplings. Steric maps derived from SC-XRD data guide ligand design to mitigate steric clashes .
Q. How can researchers resolve contradictions between theoretical computational models (e.g., DFT) and experimental data (e.g., NMR or crystallography)?
- Methodological Answer : Discrepancies often arise from solvation effects or crystal packing forces not modeled in DFT. Validate computational models using solvent correction methods (e.g., COSMO-RS) and compare with SC-XRD data. For NMR shifts, employ relativistic corrections for heavy atoms (e.g., boron) and benchmark against experimental ¹¹B chemical shifts (typical range: 25–35 ppm for dioxaborolanes) .
Q. What methodologies are recommended for assessing environmental persistence and degradation pathways of this compound?
- Methodological Answer : Conduct hydrolysis studies under varying pH (4–10) and monitor via LC-MS to identify breakdown products (e.g., boric acid, cyclopropane derivatives). Use OECD 301B guidelines for biodegradability testing. Ecotoxicity assays (e.g., Daphnia magna LC) evaluate aquatic impact. For advanced degradation analysis, employ radical trapping experiments (e.g., using tert-butanol for •OH scavenging) to elucidate oxidative pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
